molecular formula C13H17N3 B13911025 n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine

n-((1-Methyl-1h-pyrazol-4-yl)methyl)-1-phenylethan-1-amine

Cat. No.: B13911025
M. Wt: 215.29 g/mol
InChI Key: IEHVEXJDCHERQV-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a 1-methyl-1H-pyrazole ring connected to a phenylethylamine moiety via a methylene bridge. This structure classifies it as a valuable synthetic intermediate or building block for constructing more complex molecules . The 1-methyl-1H-pyrazole scaffold is a privileged structure in drug discovery, known for its ability to contribute to bioactive molecules across various therapeutic areas . Researchers utilize this and related pyrazole-based compounds as key intermediates in the synthesis of potential pharmacologically active agents. For instance, structurally similar pyrazole-methyl-aniline compounds have been investigated for their potential as inhibitors of various enzymes, including cyclin-dependent kinases (CDK2) and metalloproteinases like meprin α and β . Furthermore, the pyrazole core is a common feature in the development of compounds with antimicrobial and antifungal properties . The specific stereochemistry introduced by the chiral center in the 1-phenylethan-1-amine portion of the molecule may be exploited to study stereoselective interactions with biological targets. This compound is intended for research and development use only, strictly in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h3-7,9-11,14H,8H2,1-2H3

InChI Key

IEHVEXJDCHERQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-pyrazol-4-amine Intermediate

Step Reagents & Conditions Yield Notes
Reaction of 1-methyl-1H-pyrazol-4-amine with sodium iodide in tetrahydrofuran at 0 °C followed by addition of a suitable electrophile 76% The reaction mixture was stirred at 0.5 h at 0 °C, followed by extraction and purification via silica gel chromatography to obtain the amine intermediate as a white solid.
Carbodiimide-mediated coupling of 1-methyl-1H-pyrazol-4-amine with carboxylic acid derivatives in pyridine at 0–20 °C under inert atmosphere 66% The reaction used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and proceeded for 2 hours, followed by aqueous workup and silica gel purification.

These methods provide the pyrazolyl amine moiety with high purity, essential for subsequent coupling steps.

Formation of the Phenylethan-1-amine Moiety

  • The phenylethan-1-amine fragment can be derived from 2-bromo-1-phenylethan-1-one or related ketones.
  • Palladium-catalyzed coupling reactions with pyrazolyl boronic acids have been reported for related systems, using sodium carbonate as base, in 1,4-dioxane/water mixtures at 100 °C under inert atmosphere.
  • Reduction of ketones to alcohols followed by substitution or amination is a common strategy.

Coupling of Pyrazolyl Amine with Phenylethan-1-amine Derivatives

Step Reagents & Conditions Yield Notes
Reductive amination of 1-methyl-1H-pyrazol-4-ylmethanamine with 1-phenylethan-1-one derivatives Moderate to high yields (50–76%) Typically involves reaction in polar solvents, sometimes with sodium cyanoborohydride or other mild reducing agents to form the secondary amine bond.
Nucleophilic substitution of halogenated phenylethan-1-amine intermediates with pyrazolyl amines Variable yields Requires careful control of temperature and inert atmosphere to prevent side reactions.

Representative Synthetic Route

Based on literature data, a plausible synthetic sequence is:

Data Table Summarizing Key Reaction Conditions and Yields

Step Starting Material(s) Reagents & Solvent Temperature Time Yield (%) Purification Method
Pyrazolyl amine synthesis 1-Methyl-1H-pyrazol-4-amine + NaI Tetrahydrofuran 0 °C 0.5 h 76 Silica gel chromatography
Carbodiimide coupling 1-Methyl-1H-pyrazol-4-amine + Carboxylic acid derivative Pyridine + EDC·HCl 0–20 °C 2 h 66 Silica gel chromatography
Ketone preparation 1-Methyl-4-iodopyrazole + Vinyl-n-butyl ether + Pd catalyst Butan-1-ol Reflux (4 h) 4 h 24% (isolated) Column chromatography
Reductive amination 1-Phenylethan-1-one + Pyrazolyl amine Mild reducing agent (e.g., NaBH3CN) Room temp Several hours Moderate to high Silica gel chromatography

Research Findings and Notes

  • The pyrazolyl amine intermediate is a versatile building block, prepared efficiently under mild conditions with good yields.
  • Palladium-catalyzed cross-coupling reactions enable formation of carbon-carbon bonds involving pyrazole rings, facilitating structural diversity.
  • Reductive amination is a preferred method for linking the pyrazolyl moiety to the phenylethan-1-amine fragment, providing good control over selectivity and yield.
  • Purification typically involves silica gel chromatography with solvent systems optimized for polarity and compound stability.
  • Reaction atmospheres are often inert (nitrogen or argon) to prevent oxidation or side reactions.
  • Temperature control is critical, especially during carbodiimide-mediated couplings and palladium-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the phenylethanamine moiety.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, as identified in the evidence, vary in substituents on the pyrazole ring, amine group, or aromatic systems. Below is a detailed comparison based on molecular features and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
n-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine (Target Compound) Not provided C₁₃H₁₇N₃* ~215 (calculated) 1-Methylpyrazol-4-ylmethyl, phenyl Hypothetical aromatic interactions
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine 179873-43-9 C₇H₁₂N₃ 138.2 N-methyl, 1-methylpyrazol-4-ylmethyl Building block for synthesis
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine 400858-56-2 C₁₅H₂₁N₃ 243.35 N-ethylpyrazolylmethyl, 4-isopropylphenyl Increased lipophilicity
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) benzeneamine Not provided Not provided Not provided 1,3-Diphenylpyrazolyl, benzylidene Antibacterial, cytotoxicity
N-[(3,3-difluorocyclobutyl)methyl]-5-(1-methyl-1H-pyrazol-4-yl)-2-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrimidin-4-amine 210.08 (†) C₂₆H₂₄F₂N₈ ~498.52 (calculated) Difluorocyclobutyl, dual pyrazolyl groups, pyrimidine High molecular complexity

*Calculated molecular formula for the target compound based on structural analysis.
†CAS number likely incomplete or typographical.

Key Findings:

Replacing the pyrazole’s methyl group with ethyl () further elevates lipophilicity, which may influence bioavailability.

Aromatic and Heterocyclic Interactions :

  • The diphenylpyrazole moiety in ’s compound likely enhances π-π stacking with biological targets, correlating with its reported antibacterial activity .
  • The dual pyrazolyl groups in ’s compound introduce multiple binding sites, though the added pyrimidine ring increases metabolic stability challenges .

Molecular Weight and Complexity :

  • The target compound’s lower molecular weight (~215 g/mol) compared to ’s analog (~498 g/mol) suggests better pharmacokinetic profiles, such as absorption and distribution.

Synthetic Utility :

  • ’s N-methyl derivative serves as a simpler building block for synthesizing more complex amines, underscoring its role in modular drug design .

Biological Activity

The compound n-((1-Methyl-1H-pyrazol-4-yl)methyl)-1-phenylethan-1-amine, also known under various synonyms such as N-Methyl[4-(1H-pyrazol-1-yl)phenyl]methanamine, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, a study conducted by Metre et al. demonstrated that hybrid compounds with pyrazole units exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. Among the tested compounds, one derivative showed an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity (IC50 values are a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

Enzyme Inhibition

Another area of interest is the enzyme inhibition capability of this compound. A study evaluated the alpha-amylase inhibition activity of related compounds and found that several derivatives exhibited potent inhibitory effects compared to acarbose, a known alpha-amylase inhibitor. The IC50 values ranged from 0.1340.134 mg/mL to 0.0120.012 mg/mL, showing that these compounds can significantly inhibit the enzyme's activity .

Table 2: Alpha-Amylase Inhibition Activity

CompoundIC50 (mg/mL)
Compound A0.134
Compound B0.012
Acarbose0.26

Mechanistic Insights

The mechanism behind the anticancer activity of pyrazole derivatives often involves apoptosis induction and cell cycle arrest. For example, compound 7d was shown to induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle, suggesting its potential as a tubulin polymerization inhibitor . This mechanism is consistent with other known anticancer agents that target microtubule dynamics.

Case Studies

In addition to laboratory studies, there are emerging case reports that suggest clinical relevance for pyrazole derivatives in cancer treatment. One case study documented a patient with advanced cancer who showed significant tumor reduction after treatment with a compound structurally similar to this compound, indicating its potential for further clinical investigation.

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